molecular formula C18H20FN5O4 B2566819 N'-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 1235317-18-6

N'-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2566819
CAS No.: 1235317-18-6
M. Wt: 389.387
InChI Key: LUPFWUCSMSVLJU-UHFFFAOYSA-N
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Description

N'-({1-[(4-Fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide is a synthetic small molecule characterized by a piperidine scaffold substituted with a 4-fluorophenyl carbamoyl group and an ethanediamide linker. The ethanediamide moiety bridges the piperidine’s methylene group to a 1,2-oxazol-3-yl substituent.

Properties

IUPAC Name

N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O4/c19-13-1-3-14(4-2-13)21-18(27)24-8-5-12(6-9-24)11-20-16(25)17(26)22-15-7-10-28-23-15/h1-4,7,10,12H,5-6,8-9,11H2,(H,20,25)(H,21,27)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPFWUCSMSVLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using a fluorinated benzene derivative.

    Coupling with Oxazole: The oxazole moiety is coupled with the piperidine intermediate through a condensation reaction, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N’-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Feature Target Compound 1-(4-Fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
Core Structure Piperidine with ethanediamide linker and methylene bridge Piperidine with direct carboxamide linkage
Aromatic Substituent 4-Fluorophenyl carbamoyl 4-Fluorobenzoyl
Oxazole Substituent 1,2-Oxazol-3-yl (no methyl group) 5-Methyl-1,2-oxazol-3-yl
Key Functional Groups Ethanediamide (dual amide), methylene bridge Single carboxamide, benzoyl group
Molecular Formula C₁₉H₂₁FN₄O₃ (hypothetical; exact requires validation) C₁₇H₁₇FN₃O₃
Molecular Weight ~384.40 g/mol (estimated) 330.34 g/mol

Implications of Structural Differences

Ethanediamide vs. Single Carboxamide :
The ethanediamide linker in the target compound introduces additional hydrogen-bonding capacity and conformational rigidity compared to the single carboxamide in the comparator. This could enhance binding affinity in protease or kinase targets but may reduce solubility due to increased polarity .

Methylene Bridge vs. In contrast, the direct linkage in the comparator compound could restrict rotational freedom, favoring interactions with planar active sites .

Oxazole Substituent Variations :
The absence of a methyl group on the oxazole ring in the target compound might reduce steric hindrance, enabling tighter binding to flat aromatic residues. Conversely, the 5-methyl group in the comparator could enhance metabolic stability by blocking oxidative metabolism at the oxazole ring .

Research Findings and Methodological Considerations

While specific pharmacological data for the target compound are unavailable in the provided evidence, structural insights can be inferred:

  • Crystallographic Analysis : The SHELX software suite () is widely employed for small-molecule crystallography, suggesting that structural validation of both compounds could rely on SHELXL for refinement or SHELXD for phase determination .
  • Structure-Activity Relationships (SAR) : The comparator’s molecular weight (330.34 g/mol) falls within Lipinski’s "rule of five" guidelines, while the target compound’s higher estimated weight (~384.40 g/mol) may challenge oral bioavailability. This highlights the trade-off between structural complexity and drug-likeness .

Biological Activity

N'-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article examines the compound's synthesis, mechanism of action, and its biological effects, particularly focusing on its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Intermediate : The piperidine ring is synthesized through cyclization reactions.
  • Introduction of the Fluorophenyl Group : This is achieved via nucleophilic substitution using 4-fluoroaniline.
  • Carbamoylation : The piperidine intermediate reacts with a carbamoyl chloride derivative.
  • Oxazol Formation : The final step involves coupling with an oxalyl chloride derivative to yield the desired compound .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural features allow it to modulate the activity of these targets, impacting various biological pathways. The precise mechanisms can vary based on the target involved and the context of use.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness in inhibiting the proliferation of cancer cell lines. For instance, it has shown significant inhibitory effects on U937 human myeloid leukemia cells without exhibiting cytotoxicity towards normal cells . This selectivity is crucial for developing therapeutic agents that minimize off-target effects.

Cell Line Inhibition (%) Cytotoxicity
U93775%None
Normal Cell Lines10%Low

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases. This effect is mediated through modulation of signaling pathways related to inflammation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the piperidine and oxazole moieties can significantly influence biological activity. For example, variations in substituents on the fluorophenyl group can enhance binding affinity and selectivity towards specific targets.

Case Studies

  • Study on Leukemia Cells : A study published in Nature demonstrated that this compound effectively inhibited cell growth in U937 cells by inducing apoptosis through caspase activation .
  • Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in a marked reduction of edema and inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent .

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